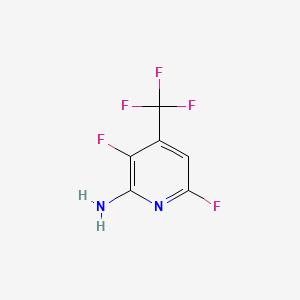

3,6-ジフルオロ-4-(トリフルオロメチル)ピリジン-2-アミン

説明

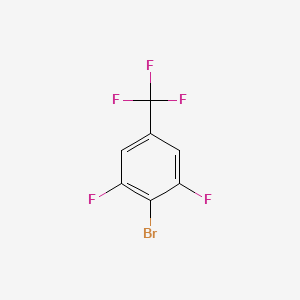

The compound 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their utility in various chemical reactions and their potential applications in medicinal chemistry. The presence of fluorine atoms can greatly influence the physical, chemical, and biological properties of these molecules.

Synthesis Analysis

The synthesis of fluorinated pyridines can be complex due to the reactivity of the fluorine atoms. In the case of 4-(difluoromethyl)pyridin-2-amine, a scalable and practical synthesis method has been developed, starting from 2,2-difluoroacetic anhydride, leading to the preparation of this key intermediate for protein kinase inhibitors . This method avoids the use of a sealed vessel for the amination process, which is a noteworthy aspect of the synthesis strategy.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of electron-withdrawing fluorine atoms, which can affect the molecule's reactivity and interaction with metal ions. For instance, metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine derivatives have been studied for their hydrophobic cavities that can accommodate small molecules . Although not directly related to 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine, these studies provide insight into the structural aspects of fluorinated pyridines and their complexes.

Chemical Reactions Analysis

Fluorinated pyridines participate in various chemical reactions. For example, the reaction of amines with trifluoromethyl-β-diketones has been studied, showing that the trifluoromethyl group increases the electrophilicity of the adjacent carbonyl group . This study provides an understanding of how the substitution pattern on the pyridine ring can influence the regiochemistry of reactions involving amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by the fluorine atoms. The study of hypervalent complexes of trifluorosilanes with pyridine derivatives demonstrates the impact of electron-withdrawing fluorine atoms on binding strength and coordination modes . Additionally, the fluorescence properties of metal ion-coordinated ligands derived from pyridine derivatives indicate charge-transfer character in the excited state, which is affected by the planarization of the pyridyl groups and excitonic interactions .

科学的研究の応用

3,6-ジフルオロ-4-(トリフルオロメチル)ピリジン-2-アミンの応用に関する包括的な分析

3,6-ジフルオロ-4-(トリフルオロメチル)ピリジン-2-アミンは、様々な農薬および医薬品の有効成分において重要な構造モチーフである、トリフルオロメチルピリジン誘導体です。以下は、様々な科学分野におけるその応用に関する詳細な分析です。

農薬業界

3,6-ジフルオロ-4-(トリフルオロメチル)ピリジン-2-アミン: は、農薬の合成において重要な役割を果たします。 その誘導体は、害虫から作物を保護するために使用されており、20種類以上の新しいトリフルオロメチルピリジン(TFMP)含有農薬がISOの一般名を取得しています . この化合物の誘導体、例えば2,3-ジクロロ-5-(トリフルオロメチル)ピリジンは、作物保護製品を合成するための化学中間体として需要が高まっています .

製薬業界

製薬分野では、3,6-ジフルオロ-4-(トリフルオロメチル)ピリジン-2-アミンを含むいくつかのTFMP誘導体が市販承認されています。 これらの化合物は、フッ素原子とピリジン部分によって付与される独自の物理化学的特性により、医薬品の開発に使用されています . フッ素原子の存在は、これらの化合物の生物学的活性と物理的特性に大きな影響を与えます。

獣医学

ヒト医薬品における応用と同様に、TFMP誘導体は獣医学でも使用されています。 TFMP部分を包含する2つの獣医用製品が承認されており、多くの候補が現在臨床試験中です .

フッ素化化合物の合成

この化合物は、フッ素化有機化学品の合成に使用されており、フッ素が化合物の生物学的活性と物理的特性に与える影響のため、重要な研究テーマとなっています。 フッ素化化合物の開発は、農薬、医薬品、機能性材料の分野の発展に不可欠です .

エネルギーマテリアル

3,6-ジフルオロ-4-(トリフルオロメチル)ピリジン-2-アミン: 誘導体は、不感性高エネルギー物質の潜在的な候補となる特性を示しています。 これらには、高密度、低水溶性、高熱安定性、優れた機械的感度、許容可能な爆轟特性が含まれます .

放射線生物学

この化合物の誘導体は、放射線生物学、特に様々な生物学的応用のイメージング剤として、研究されています。 この分野で特に注目されている18F置換ピリジンの合成は、活発な研究分野です .

フッ素化学

この化合物は、フッ素化学の分野に貢献しており、リード構造へのフッ素原子の導入は、物理的、生物学的、環境的特性を改善するための一般的な修飾です。 これは、近年、関心が着実に高まっているフッ素化化学品の継続的な開発の一部です .

機能性材料

最後に、この化合物の誘導体は、機能性材料の創製における応用について調査されています。 フッ素原子とピリジン部分のユニークな特性は、先進材料の設計において活用できる新規な特性を提供します .

作用機序

Target of Action

Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be used in the synthesis of various agrochemical and pharmaceutical ingredients .

Mode of Action

It’s worth noting that trifluoromethylpyridines are often used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry .

Biochemical Pathways

Compounds containing the trifluoromethyl group have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may interact with a wide range of biochemical pathways.

Pharmacokinetics

The presence of fluorine atoms in organic compounds can significantly influence their pharmacokinetic properties, often enhancing their metabolic stability and improving their ability to penetrate biological membranes .

Result of Action

It’s worth noting that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the development of various pharmaceutical and veterinary products .

Action Environment

The presence of fluorine atoms in organic compounds can enhance their environmental stability, as fluorine-carbon bonds are among the strongest in organic chemistry .

Safety and Hazards

将来の方向性

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

特性

IUPAC Name |

3,6-difluoro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2/c7-3-1-2(6(9,10)11)4(8)5(12)13-3/h1H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYDRBORZUFFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382312 | |

| Record name | 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675602-89-8 | |

| Record name | 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。